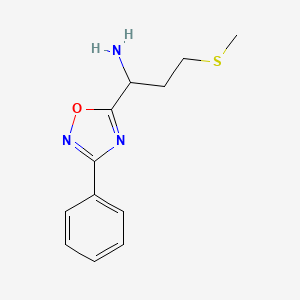

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenyl group attached to the oxadiazole ring and a methylsulfanyl group attached to the propan-1-amine chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

Formation of the Propan-1-amine Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Amides, ureas, and other substituted products.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those related to 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, which demonstrated potent activity against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness .

Antidepressant and Anxiolytic Effects

The compound has been investigated for its anxiolytic and antidepressant potential. In preclinical studies, it was shown to significantly reduce anxiety-like behaviors in rodent models. This was assessed using various behavioral tests such as the elevated plus maze and forced swim test, indicating its potential as a therapeutic agent for anxiety disorders .

Antitumor Activity

Oxadiazole derivatives have also been explored for their antitumor properties. Research has demonstrated that certain structural modifications can enhance their cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, showing promising results against specific human cancer cell lines .

Green Chemistry Approaches

Recent studies have focused on eco-friendly synthetic methods for producing oxadiazole derivatives. Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times while minimizing environmental impact . This approach aligns with the growing emphasis on sustainable practices in chemical synthesis.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Various substitutions on the oxadiazole ring have been systematically studied to identify key functional groups responsible for enhanced biological activity .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the side chains significantly improved antibacterial activity compared to standard antibiotics .

Case Study 2: Behavioral Studies in Rodents

In a controlled experiment assessing the anxiolytic effects of the compound, rodents treated with varying doses showed significant increases in exploratory behavior and time spent in open arms of an elevated plus maze compared to control groups. These findings suggest a dose-dependent response that warrants further investigation into its mechanism of action .

Mécanisme D'action

The mechanism of action of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and the amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-1-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine: Similar structure but with a butan-1-amine chain instead of a propan-1-amine chain.

Uniqueness

The uniqueness of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine lies in its specific combination of functional groups and structural features. The presence of the oxadiazole ring, phenyl group, methylsulfanyl group, and propan-1-amine chain provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Activité Biologique

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₅N₃OS

- Molecular Weight : 249.332 g/mol

- IUPAC Name : this compound

Pharmacological Activities

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study examining various oxadiazole compounds, those similar to this compound demonstrated potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some showing effectiveness against resistant strains of bacteria and fungi .

2. Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as HCT116 and PC3. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives possess significant antiproliferative effects against these cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 15.0 |

| 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-y)propan-1-amines | PC3 | 21.7 |

3. Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been assessed using the DPPH radical scavenging method. Compounds similar to 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-y)propan-amines showed varying degrees of radical scavenging activity, indicating potential protective effects against oxidative stress .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can act as enzyme inhibitors, affecting pathways related to cell proliferation and apoptosis.

- Cell Cycle Arrest : Evidence indicates that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in tumor cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole compounds in clinical settings:

- A study involving a series of oxadiazole derivatives demonstrated significant reductions in tumor size in murine models when administered at specific dosages.

- Clinical trials have begun to explore these compounds in combination with existing chemotherapeutic agents to enhance overall efficacy and reduce side effects.

Propriétés

IUPAC Name |

3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBXLRZAVWPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.